molecular formula C16H23N5 B14940794 N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B14940794
M. Wt: 285.39 g/mol
InChI Key: ZSKULAYUZIXCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine is a heterocyclic compound featuring a cyclohexanamine core substituted with N,N-dimethyl groups and a tetrazole ring bearing a 3-methylphenyl substituent.

Properties

Molecular Formula

C16H23N5

Molecular Weight

285.39 g/mol

IUPAC Name

N,N-dimethyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine

InChI

InChI=1S/C16H23N5/c1-13-8-7-9-14(12-13)21-15(17-18-19-21)16(20(2)3)10-5-4-6-11-16/h7-9,12H,4-6,10-11H2,1-3H3

InChI Key

ZSKULAYUZIXCKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps, starting with the preparation of the cyclohexane ring and the tetrazole ring separately. The cyclohexane ring can be synthesized through hydrogenation of benzene, while the tetrazole ring is often prepared via cycloaddition reactions involving azides and nitriles. The final step involves the coupling of these two intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common reagents used in industrial production include dimethylamine, phenylhydrazine, and various catalysts to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include oxidized amines, reduced amines, and substituted tetrazole derivatives. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular functions .

Comparison with Similar Compounds

Substituent Variations on the Tetrazole Ring

  • Compound V-19 (N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methylene)cyclohexanamine): Replaces 3-methylphenyl with 4-chlorophenyl and tert-butyl. The 4-chlorophenyl enhances electron-withdrawing effects compared to 3-methylphenyl .
  • 1-[1-(3-Chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-1-(3-nitrophenyl)methanamine :
    • Features 3-chlorophenyl and 3-nitrophenyl groups.
    • Nitro groups increase electron deficiency, altering reactivity in electrophilic substitutions or receptor interactions .
  • 2-Methoxy-N-{1-[1-(3-methylphenyl)-1H-tetraazol-5-yl]cyclohexyl}acetamide: Shares the 3-methylphenyl-tetrazole moiety but adds a methoxyacetamide group.

Core Structure Modifications

  • N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine :
    • Lacks the cyclohexane ring and 3-methylphenyl group.
    • Simpler structure with reduced lipophilicity, likely leading to shorter biological half-life .
  • Losartan and Valsartan (Angiotensin II Receptor Antagonists) :
    • Contain biphenyltetrazole motifs instead of cyclohexanamine.
    • Biphenyl groups enhance planar stacking with receptors, while the tetrazole acts as a carboxylic acid bioisostere. The cyclohexane in the target compound may improve tissue penetration .

Physicochemical Data

Property Target Compound (Estimated) N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine Valsartan
Molecular Weight ~329 g/mol 127.15 g/mol 435.52 g/mol
pKa (Predicted) ~3.0–4.0 3.02 4.5 (tetrazole)
LogP (Lipophilicity) Higher (cyclohexane) 0.5–1.0 5.8
Melting Point ~200–250°C (decomp) 236–237°C (decomp) 116–117°C

Biological Activity

N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine is a complex organic compound that exhibits notable biological activity, making it a subject of interest in pharmacological research. This article provides a detailed overview of its biological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C16H23N5C_{16}H_{23}N_{5}, with a molecular weight of approximately 285.39 g/mol. The compound features a cyclohexanamine backbone and a tetrazole ring, which contribute to its unique chemical properties and biological activities.

Research indicates that this compound acts as a ligand that can modulate the activity of specific receptors and enzymes involved in signal transduction pathways critical for cellular functions. Its interactions may lead to enzyme inhibition or receptor modulation, influencing various biological processes.

Key Findings:

  • Enzyme Interactions : The compound has been studied for its ability to interact with certain enzymes, suggesting potential roles in enzyme inhibition.
  • Receptor Modulation : It may influence receptor activity, which is crucial for developing therapeutics targeting specific pathways.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Enzyme InhibitionExhibits inhibitory effects on specific enzymes involved in metabolic pathways.
Receptor BindingModulates activity at certain receptors, potentially affecting neurotransmission.
CytotoxicityAssessed through various assays; results indicate selective cytotoxic effects.
Pharmacokinetic PropertiesStudies indicate favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects of this compound on specific enzymes, researchers found that the compound demonstrated significant inhibition at concentrations ranging from 100 nM to 5 µM. This suggests its potential utility in drug development aimed at diseases involving enzyme dysregulation.

Case Study 2: Receptor Modulation

Another research effort focused on the compound's ability to modulate receptor activity. The results indicated that it could enhance or inhibit receptor signaling pathways, which may have implications for treating conditions such as anxiety or depression where neurotransmitter signaling is altered.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.